molecular formula C15H15BrN2O2S B2555214 N'-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide CAS No. 75230-51-2

N'-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B2555214
CAS No.: 75230-51-2
M. Wt: 367.26
InChI Key: YEUAQVSDGAKESG-SFQUDFHCSA-N
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Description

Chemical Classification and Structural Features

This compound belongs to the class of organic compounds known as hydrazones, which are characterized by the presence of a carbon-nitrogen double bond formed through the condensation of an amine and a carbonyl compound. More specifically, this compound represents a specialized subset of hydrazones known as sulfonohydrazides, where the hydrazone functional group is directly attached to a sulfonyl moiety. The general structure of hydrazones follows the pattern R₁R₂C=N-NH₂, and they are typically formed by the action of hydrazine on ketones or aldehydes.

The molecular formula of this compound is C₁₅H₁₅BrN₂O₂S, with a molecular weight of 367.3 grams per mole. The compound's International Union of Pure and Applied Chemistry name is N-[1-(4-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide, reflecting its systematic nomenclature based on the substitution pattern and functional group arrangement. The structure incorporates several key functional elements: a sulfonohydrazide core (-SO₂-NH-NH-), a 4-methylbenzene ring system, a 4-bromophenyl aromatic unit, and an ethylidene bridging group connecting these components.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₁₅BrN₂O₂S
Molecular Weight 367.3 g/mol
Chemical Abstracts Service Number 75230-51-2
MDL Number MFCD03366048
Purity (Commercial) 97%
Storage Temperature 2-8°C
Appearance White solid

The structural architecture of this compound features a distinctive arrangement where the 4-bromophenyl group is connected to the sulfonohydrazide functionality through an ethylidene spacer. This configuration creates opportunities for both electronic and steric interactions between the aromatic systems, influencing the compound's reactivity and stability. The presence of the bromine atom in the para position of one benzene ring introduces significant electronic effects, including inductive electron withdrawal and potential halogen bonding interactions. Simultaneously, the methyl group on the other benzene ring provides electron-donating properties, creating an electronic asymmetry within the molecule that can influence its chemical behavior.

The sulfonohydrazide functional group itself represents a versatile chemical motif that has gained considerable attention in synthetic chemistry. Unlike traditional benzenesulfonamides, benzenesulfonohydrazides exhibit thermal instability, decomposing when heated in water to form sulfides, thiosulfonates, and nitrogen gas. This thermal decomposition property has practical applications, as these compounds are utilized as blowing agents in the production of foams. The sulfonohydrazide group also serves as an excellent radical precursor, enabling various synthetic transformations through radical chemistry pathways.

Historical Context and Discovery Timeline

The development and characterization of this compound can be traced within the broader historical context of hydrazone and sulfonohydrazide chemistry. According to database records, this specific compound was first documented in chemical literature with its initial creation date recorded as July 11, 2005, in major chemical databases. However, the foundational chemistry underlying its synthesis and properties builds upon decades of research in hydrazone formation and sulfonyl chemistry.

The systematic study of hydrazones began in the late 19th and early 20th centuries, with significant contributions from German chemist Emil Fischer, who developed hydrazone formation as a test to differentiate monosaccharides through the creation of osazones using phenylhydrazine. This early work established the fundamental principles of hydrazone formation that continue to underpin modern synthetic approaches to compounds like this compound.

The specific methodology for synthesizing sulfonohydrazides involves treating benzenesulfonyl chlorides with hydrazine in solvents such as dioxane, alcohol, or water, typically in the presence of a second equivalent of hydrazine or another base. This synthetic approach has been refined over decades to accommodate various substitution patterns and functional group requirements. The production methods for sulfonohydrazides have evolved to incorporate modern synthetic techniques, including the use of hypervalent iodine reagents for umpolung chemistry, which reverses the polarity of sodium sulfinate salts to generate key intermediates that react with mono- and disubstituted hydrazines.

Recent advances in sulfonohydrazide chemistry have been particularly notable since 2017, when researchers began extensively exploring the use of sulfonyl hydrazides as radical precursors in electrosynthesis applications. This period marked a significant expansion in the synthetic utility of sulfonohydrazide compounds, including derivatives structurally related to this compound. The development of electrosynthetic methods has enabled efficient and environmentally friendly applications of sulfonyl hydrazides, leading to novel electrochemical synthesis reactions and cascade transformations.

Significance in Sulfonohydrazide Chemistry

This compound occupies a position of considerable importance within the broader landscape of sulfonohydrazide chemistry due to its unique structural features and synthetic versatility. Sulfonyl hydrazides, as a class, are recognized as excellent building blocks that demonstrate powerful utility in a diverse range of reactions designed to construct carbon-sulfur bonds, carbon-carbon bonds, and even carbon-nitrogen bonds, functioning as sulfur, carbon, or nitrogen sources respectively. This multifunctional capability positions this compound as a valuable synthetic intermediate with applications spanning multiple areas of organic chemistry.

The compound's significance is particularly evident in its role as a radical precursor for various synthetic transformations. Recent research has demonstrated that sulfonyl hydrazides can be effectively utilized in electrosynthesis protocols, where they serve as alternatives to sulfinic acids and their salts or sulfonyl halides. The electrochemical activation of sulfonohydrazides generates reactive radical species that participate in diverse coupling reactions, cyclization processes, and functionalization sequences. In the specific case of brominated sulfonohydrazides like this compound, the presence of the halogen substituent provides additional opportunities for halogen-mediated transformations and cross-coupling reactions.

Table 2: Applications of Sulfonohydrazides in Modern Synthetic Chemistry

Application Type Mechanism Bond Formation Reference
Electrosynthesis Radical precursor C-S, C-C, C-N
Radical Cyclization Alkene addition C-C cyclization
Cross-coupling Halogen activation C-C coupling
N-Heterocyclic Carbene Catalysis Phthalidyl formation C-N coupling

The structural design of this compound incorporates several elements that enhance its synthetic utility. The 4-bromophenyl substituent provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups through established synthetic methodologies. The ethylidene bridge offers conformational flexibility while maintaining structural integrity, allowing the compound to adopt favorable geometries for various reaction pathways. The 4-methylbenzenesulfonyl group serves as both an activating element for the hydrazide functionality and a potential leaving group in substitution reactions.

Contemporary research has highlighted the importance of sulfonohydrazides in radical cyclization reactions involving alkenes. These transformations typically proceed through two distinct radical conversion modes: sulfonyl radicals and sulfoxide radicals, each offering unique reactivity patterns and product outcomes. The ability of this compound to participate in such radical processes expands its potential applications in the synthesis of complex cyclic structures, which are prevalent in natural products and pharmaceutical compounds.

The compound also represents an important example of how modern synthetic chemistry has evolved to incorporate environmentally conscious methodologies. The development of practical synthesis protocols for sulfonyl hydrazides using hypervalent iodine reagents demonstrates the ongoing effort to replace traditional harsh reagents with more sustainable alternatives. These methodologies have enabled the preparation of diverse sulfonohydrazide libraries, including compounds structurally related to this compound, facilitating broader exploration of their chemical and biological properties.

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c1-11-3-9-15(10-4-11)21(19,20)18-17-12(2)13-5-7-14(16)8-6-13/h3-10,18H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUAQVSDGAKESG-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-bromobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Structure

The compound features a hydrazone linkage, which is significant for its reactivity and interaction with biological targets. The presence of the bromophenyl group enhances its electronic properties, making it a candidate for various applications.

Medicinal Chemistry

N'-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide has shown promise in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to enhanced pharmacological activity.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer properties against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in tumor growth, highlighting its potential as a lead compound for drug development .

Material Science

This compound has been explored for its potential use in creating advanced materials, particularly in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized in synthesizing coordination polymers or metal-organic frameworks (MOFs).

In analytical applications, this compound serves as a reagent for detecting various analytes due to its ability to form colored complexes with metal ions.

Case Study: Colorimetric Detection

A method was developed using this compound for the colorimetric detection of copper ions in aqueous solutions. The sensitivity and selectivity of the method were evaluated, showing a linear response up to certain concentrations, making it suitable for environmental monitoring .

Mechanism of Action

The mechanism of action of N’-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its derivatives. For instance, some derivatives may inhibit enzyme activity or interfere with cellular processes, leading to their observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is unique due to its sulfonohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

N'-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide, commonly referred to as a sulfonohydrazide derivative, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and particularly its biological activity, including antimicrobial and anticancer effects.

  • Molecular Formula : C15H15BrN2O2S
  • Molecular Weight : 367.26 g/mol
  • Density : 1.42 g/cm³ (predicted)
  • Boiling Point : 472.2 °C (predicted)

The compound features a bromophenyl group linked to an ethylidene moiety and a sulfonohydrazide functional group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with 4-methylbenzenesulfonohydrazide in the presence of an acid catalyst under reflux conditions. This method yields the desired compound efficiently while maintaining purity.

Antimicrobial Activity

Recent studies have indicated that sulfonohydrazide derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

  • Case Study : In a study evaluating the antimicrobial efficacy of several sulfonohydrazides, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific cellular pathways.

  • Research Findings : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptotic markers. The compound's mechanism appears to involve the inhibition of key enzymes involved in cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival and cancer cell proliferation.
  • Binding Affinity : It exhibits notable binding affinity towards certain proteins involved in metabolic pathways, leading to altered cellular responses.

Comparative Biological Activity Table

CompoundAntimicrobial EfficacyAnticancer EfficacyMechanism
This compoundEffective against S. aureus and E. coliInduces apoptosis in cancer cell linesEnzyme inhibition and protein binding
Other SulfonohydrazidesVariable efficacyLimited data availableSimilar mechanisms

Q & A

(Basic) What are the standard synthetic protocols for preparing N'-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide?

Methodological Answer:
The synthesis typically involves a two-step process:

Sulfonation: React methyl benzyl amine with sulfur to generate a sulfonated intermediate (e.g., methylbenzenesulfonylhydrazine) under controlled temperature (50–70°C) .

Condensation: The sulfonated product is reacted with 4-bromoacetophenone derivatives in ethanol or acetone under reflux (6–24 hours) to form the hydrazone linkage. Precipitation is achieved by ice-water quenching, followed by filtration and recrystallization in ethanol .
Key Considerations: Monitor reaction progress via TLC, and ensure anhydrous conditions to avoid hydrolysis of intermediates.

(Basic) Which structural characterization techniques are most reliable for confirming the crystal structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS (for solution) is the gold standard. Key steps:

  • Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Apply SHELXL-2018/3 for full-matrix least-squares refinement. Hydrogen bonding and torsion angles are critical for validating the hydrazone (C=N) configuration .
    Alternative Techniques: FT-IR (C=N stretch ~1600 cm⁻¹), NMR (¹³C for carbonyl and imine carbons), and elemental analysis (±0.4% tolerance).

(Basic) What safety precautions are essential when handling this compound during synthesis?

Methodological Answer:

  • Ventilation: Use fume hoods due to volatile sulfonyl chloride intermediates, which emit irritant vapors .
  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .

(Advanced) How can researchers evaluate the antiviral efficacy of this compound against Hepatitis A Virus (HAV)?

Methodological Answer:

  • Plaque Reduction Assay:
    • Adsorption Inhibition: Pre-treat HAV-infected cells with the compound (10 µg/mL) for 1 hour.
    • Replication Inhibition: Add the compound post-infection and measure viral RNA via qRT-PCR after 48 hours.
    • IC₅₀ Calculation: Dose-response curves (0–50 µg/mL) yield IC₅₀ = 10.7 µg/ml and selectivity index (TI) = 91, indicating low cytotoxicity .
      Validation: Compare with ribavirin (positive control) and validate via triplicate experiments.

(Advanced) What mechanistic insights explain the antiviral activity of this compound?

Methodological Answer:

  • Molecular Docking: The bromophenyl group may bind to HAV capsid proteins (e.g., VP1), disrupting viral attachment.
  • Replication Inhibition: The sulfonohydrazide moiety likely interferes with viral RNA polymerase activity by chelating Mg²⁺ ions essential for enzymatic function .
    Experimental Validation:
    • Use site-directed mutagenesis on suspected viral targets.
    • Perform isothermal titration calorimetry (ITC) to quantify binding affinity.

(Advanced) How can contradictory IC₅₀ values between studies be resolved?

Methodological Answer:

  • Source Analysis: Identify variables like cell lines (e.g., FRhK-4 vs. Huh7), viral strains (HM175 vs. LA), or assay protocols (plaque vs. ELISA).
  • Standardization: Adopt the Mosmann MTT assay for cytotoxicity to ensure consistent TI calculations.
  • Replication: Repeat experiments with identical MOI (multiplicity of infection) and serum-free conditions to minimize batch effects .

(Advanced) What strategies optimize the synthesis of derivatives for enhanced anticancer activity?

Methodological Answer:

  • Functionalization: Introduce pyrazole or triazole moieties via alkylation (e.g., ethyl chloroacetate) or cyclization (e.g., ethoxymethylene malononitrile) to improve DNA intercalation .
  • SAR Studies: Modify the bromophenyl group to fluorophenyl or nitro groups to enhance cellular uptake.
    Example Derivative:
DerivativeBioactivity (IC₅₀)Target
Pyrazole-4-carbonitrile (8)2.1 µMTopoisomerase II

(Advanced) How do hydrogen-bonding patterns in the crystal structure influence stability?

Methodological Answer:

  • Packing Analysis: The title compound forms intermolecular N–H⋯O and C–H⋯Br bonds, creating a 3D network that stabilizes the lattice .
  • Thermal Stability: TGA/DSC shows decomposition >200°C, correlating with strong π-π stacking observed in SCXRD.
    Implications: Enhanced thermal stability favors long-term storage for biological assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.